molecular formula C10H18ClNO2 B2435219 methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2287287-96-9

methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2435219
CAS No.: 2287287-96-9
M. Wt: 219.71
InChI Key: SXSXPKQIQMGZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound that features a unique structure, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino group or ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXPKQIQMGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.